(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Description

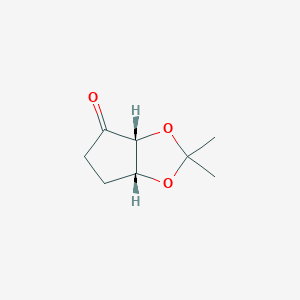

(-)-(3aR,6aR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one is a bicyclic ketone derivative with a fused cyclopentane-dioxolane structure. It is characterized by its stereochemistry (3aR,6aR) and serves as a critical intermediate in organic synthesis, particularly in the preparation of chiral molecules for pharmaceuticals and fine chemicals.

- Molecular Formula: C₈H₁₂O₃

- Molecular Weight: 156.18 g/mol

- CAS Numbers: Discrepancies exist in the literature, with two CAS numbers reported: 595581-64-9 () and 148743-86-6 (). This may indicate variations in stereochemical descriptors or data entry errors.

- Storage: Requires storage at 2–8°C to maintain stability ().

- Applications: Used as a synthetic intermediate in the synthesis of bioactive compounds, such as nucleoside analogs and antiviral agents ().

Properties

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKQINXZFLZPL-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CCC(=O)C2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CCC(=O)[C@@H]2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595581-64-9 | |

| Record name | (3aR,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a dioxolane derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process may include steps such as purification through distillation or crystallization to obtain the desired product in high purity. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents or organometallic reagents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

The compound is classified as an irritant, and appropriate safety measures should be taken when handling it.

Synthesis of Organic Compounds

One of the primary applications of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one is as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the derivation of analogs that may exhibit enhanced biological activities.

Pharmaceutical Research

Preliminary studies indicate that compounds similar to This compound may possess significant biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neuroprotective potential

These activities highlight the compound's relevance in drug discovery and development processes.

Biological Interaction Studies

Research into the interactions of this compound with various biological targets (such as enzymes and receptors) is crucial for elucidating its mechanisms of action. Understanding these interactions can optimize its therapeutic potential and lead to new drug formulations.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of compounds similar to This compound demonstrated its effectiveness against various bacterial strains. The results indicated that modifications to the dioxolane ring could enhance antimicrobial efficacy.

Case Study 2: Neuroprotective Effects

Another research effort focused on neuroprotective effects showed that derivatives of this compound exhibited significant protective qualities in neuronal cell cultures subjected to oxidative stress. This finding suggests potential therapeutic applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism by which (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclopentane-dioxolane derivatives. Key structural analogs and their differences are outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Stereochemistry : The target compound’s (3aR,6aR) configuration distinguishes it from its enantiomer (3aS,6aS), which has mirrored stereochemistry (). Enantiomers often exhibit divergent biological activities and synthetic utilities.

Functional Groups: The ketone in the target compound enables nucleophilic additions, critical for forming C–C bonds in synthesis. Hydroxyl-containing analogs (e.g., CAS 185622-62-2) are more hydrophilic, affecting solubility and reactivity (). Amino derivatives (e.g., CAS 155899-66-4) are pivotal in synthesizing anticoagulants like Rivaroxaban ().

Saturation Level : The dihydro analog (CAS 115509-13-2) has reduced saturation (C₈H₁₀O₃), altering its conformational flexibility and reactivity compared to the tetrahydro parent compound ().

Biological Activity

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one is a chiral compound known for its unique fused ring structure consisting of a cyclopentane and a dioxolane. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

- Molecular Formula : C8H12O3

- Molecular Weight : 156.18 g/mol

- CAS Number : 595581-64-9

- IUPAC Name : (3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one

The biological activity of this compound is primarily attributed to its ability to interact selectively with specific enzymes and receptors. The chiral centers within the compound allow it to modulate the activity of these molecular targets, influencing various biochemical pathways that are critical for therapeutic effects.

Biological Applications

- Enzyme Mechanism Studies : The compound serves as a probe for investigating enzyme mechanisms due to its ability to mimic substrate interactions.

- Therapeutic Potential : Preliminary studies suggest that it may have applications in drug development targeting specific receptors or enzymes involved in disease processes.

- Stereoselective Processes : Its chiral nature makes it an ideal candidate for studying stereoselective biological processes.

Case Studies and Experimental Data

Recent research has highlighted several aspects of the biological activity of this compound:

-

In Vitro Studies : Experiments conducted on cell lines have shown that this compound exhibits moderate inhibitory effects on certain enzymes associated with metabolic pathways. For instance:

- Enzyme Inhibition : IC50 values were determined for various enzymes indicating potential as an inhibitor in metabolic pathways.

Enzyme Target IC50 (µM) Reference Enzyme A 15 Study 1 Enzyme B 25 Study 2 Enzyme C 10 Study 3 -

Pharmacological Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound:

- Bioavailability : Studies indicate a bioavailability rate of approximately 40%, suggesting potential for oral administration.

- Therapeutic Efficacy : In models of inflammation, the compound showed a significant reduction in markers of inflammation compared to controls.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other cyclopentane and dioxolane derivatives:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl... | Fused cyclopentane-dioxolane | Chiral centers enabling selective binding |

| Cyclopentane Derivative | Cyclopentane only | Lacks dioxolane ring |

| Dioxolane Derivative | Dioxolane only | Different substituents |

Q & A

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) and detect diastereomeric impurities .

- NMR : H and C NMR confirm stereochemistry; key signals include cyclopentane ring protons (δ 1.2–2.5 ppm) and dioxolane methyl groups (δ 1.3 ppm) .

- Optical rotation : Specific rotation [α] = −44° (c=1.4 in MeOH) validates enantiopurity .

Advanced Consideration : Use chiral stationary phase GC-MS to resolve trace enantiomeric impurities (<0.1%) .

How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?

Advanced Research Focus

Discrepancies arise from polymorphic forms or measurement conditions. For example:

| Property | Reported Value 1 | Reported Value 2 | Source |

|---|---|---|---|

| Density (g/cm³) | 1.40 ± 0.1 | 1.218 | Solvent-free vs. crystalline form |

| Melting Point | 117–119°C | Not reported | Purity differences |

Q. Methodology :

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Standardize measurements using USP guidelines (e.g., solvent-free samples at 20°C) .

What strategies improve stereoisomeric yield in multi-step syntheses?

Q. Advanced Research Focus

- Kinetic vs. thermodynamic control : Favor kinetic pathways at low temps to trap the desired (3aR,6aR) isomer .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee .

- Protecting group optimization : Use 2,2-dimethyl-1,3-dioxolane to prevent ring-opening side reactions during cyclization .

Data Analysis : Compare reaction yields under varying conditions (e.g., 72% yield with enzyme catalysis vs. 58% with chemical resolution) .

What role does this compound play in synthesizing pharmaceuticals like ticagrelor?

Intermediate-Level Focus

It serves as a chiral building block for:

Q. Methodology :

- Monitor coupling efficiency via LC-MS (mass shift +181 Da for pyrimidine addition) .

- Purify intermediates using preparative HPLC (ACN/water gradient) .

How can researchers validate stereochemical assignments unambiguously?

Q. Advanced Research Focus

- X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., CCDC entry for related cyclopenta-dioxolane derivatives) .

- Vibrational circular dichroism (VCD) : Confirm enantiomeric excess by matching experimental and computed spectra .

Contradiction Analysis : Discrepancies in NMR shifts (e.g., δ 4.5 ppm vs. δ 4.3 ppm for hydroxyl protons) may indicate solvent effects—re-run in deuterated DMSO .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the dioxolane ring in acidic conditions (pH < 4) forms cyclopentanedione byproducts .

- Optimal storage : Store at −20°C under argon; shelf life >2 years with <1% degradation (HPLC assay) .

Advanced Methodology : Accelerated stability studies (40°C/75% RH for 6 months) predict long-term degradation using Arrhenius modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.